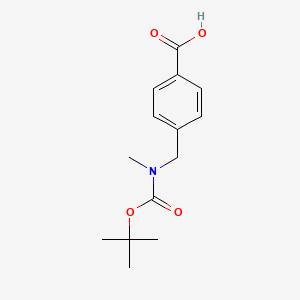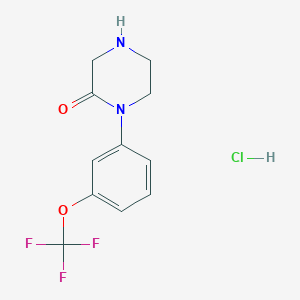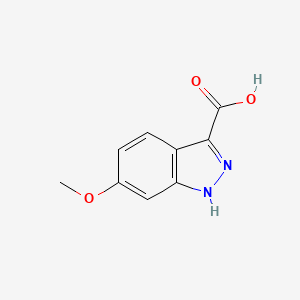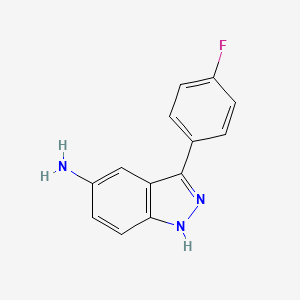
3-Bromo-5-propoxypyridine
概要
説明
3-Bromo-5-propoxypyridine is a chemical compound with the CAS Number: 370879-78-0 and a molecular weight of 216.08 . Its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10BrNO/c1-2-3-11-8-4-7(9)5-10-6-8/h4-6H,2-3H2,1H3 . This indicates that the molecule consists of a pyridine ring with a bromo group at the 3rd position and a propoxy group at the 5th position.Physical And Chemical Properties Analysis
This compound has a molecular formula of C8H10BrNO and a molecular weight of 216.08 .科学的研究の応用
Synthesis and Structural Analysis
- 3-Bromo-5-propoxypyridine is utilized in the synthesis of complex molecular structures. For instance, it is used in the synthesis of 1-{2,2-Dimethyl-4,6-dioxo-5-(1-pyridinio)-1,3-dioxan-5-yl}pyridinium ylide, a compound with two distorted ring fragments connected by a C-N single bond, indicating its utility in creating unique molecular structures (Kuhn, Al-Sheikh, & Steimann, 2003).
Spectroscopic and Optical Studies
- Spectroscopic characterization, such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, is conducted on derivatives of this compound. These studies are crucial for understanding the molecular structure and properties of the compound, as demonstrated in the characterization of 5-Bromo-2-(trifluoromethyl)pyridine (Vural & Kara, 2017).
Antimicrobial and Antiviral Activity
- Derivatives of this compound are explored for their antimicrobial and antiviral activities. Carbocyclic analogues of uridine with substituents at position 5 of the uracil moiety, including 3-bromo derivatives, show significant activity against herpes simplex virus (Shealy, O'dell, Shannon, & Arnett, 1983).
Chemical Synthesis and Biological Evaluation
- The compound plays a role in the chemical synthesis of other compounds. For example, 3-Bromo-5-(2-hydroxyethylthiomethyl)pyridine is synthesized as part of a study on acyclic pyridine C-nucleosides, though it was found to have no marked biological activity (Hemel, Esmans, Groot, Dommisse, Balzarini, & Clercq, 1994).
Catalysis and Organic Synthesis
- In the field of organic synthesis, this compound is used as a substrate for catalytic reactions, such as the amination of polyhalopyridines, demonstrating its role in the development of new organic compounds (Ji, Li, & Bunnelle, 2003).
Cross-Coupling Reactions
- The compound is also a key player in cross-coupling reactions. For instance, 3-benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters, similar in structure to this compound, are used as partners in Suzuki–Miyaura, Hartwig–Buchwald, and Sonogashira reactions for synthesizing biologically active compounds (Verdelet, Mercey, Correa, Jean, & Renard, 2011).
作用機序
Target of Action
3-Bromo-5-propoxypyridine is a chemical compound that is often used in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary target of this compound is the palladium catalyst used in the SM coupling reaction .
Mode of Action
The mode of action of this compound involves its interaction with the palladium catalyst in the SM coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organic group of this compound, which is formally nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the SM coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of this compound in the SM coupling reaction is the formation of a new carbon–carbon bond . This is achieved through the oxidative addition and transmetalation steps, resulting in the transfer of the organic group from boron to palladium .
生化学分析
Biochemical Properties
3-Bromo-5-propoxypyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially altering their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and function . Additionally, it can affect cell signaling pathways, potentially leading to altered cellular responses.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to their inhibition or activation. This binding interaction can result in changes in gene expression and enzyme activity, ultimately affecting cellular function. For example, it may inhibit certain enzymes involved in glycolysis, leading to reduced ATP production and altered cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation can influence its long-term effects on cellular function. For instance, it may degrade over time, leading to reduced efficacy in biochemical reactions. Additionally, long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, such as altered gene expression or enzyme activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes. For example, high doses of this compound may result in toxic or adverse effects, such as cell death or altered metabolic activity. Threshold effects may also be observed, where a certain dosage is required to elicit a specific response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially altering their activity and affecting metabolic flux. For instance, it may inhibit enzymes involved in glycolysis, leading to reduced ATP production and altered cellular metabolism. Additionally, it can affect the levels of specific metabolites, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins, affecting its localization and accumulation. For example, it may be transported into cells via specific transporters, leading to its accumulation in certain cellular compartments. This distribution can influence its activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can interact with enzymes involved in energy production. This localization can influence its effects on cellular metabolism and function .
特性
IUPAC Name |
3-bromo-5-propoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-2-3-11-8-4-7(9)5-10-6-8/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZVZCUMJDFFTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627298 | |
| Record name | 3-Bromo-5-propoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
370879-78-0 | |
| Record name | 3-Bromo-5-propoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine](/img/structure/B1358664.png)




![1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride](/img/structure/B1358673.png)
![1-(Benzo[b]thiophen-4-yl)ethanone](/img/structure/B1358674.png)
![1-Fluoro-3-[(4-iodophenoxy)methyl]benzene](/img/structure/B1358675.png)



